![molecular formula C5H7ClN2OS B1373601 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1315368-82-1](/img/structure/B1373601.png)
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Overview
Description
“1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is also known by other names such as “5-Acetyl-2-aminothiazole”, “2-Amino-5-acetylthiazole”, and "5-Acetyl-2-amino-1,3-thiazole" .
Synthesis Analysis
The synthesis of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” involves the reaction of 2-bromothiazole with butyllithium, followed by a reaction with acetaldehyde. The resulting product is then oxidized using alum .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound also contains an amino group (-NH2) and a ketone group (C=O) attached to the thiazole ring .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 303.1±15.0 °C and a predicted density of 1.341±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 2.88±0.10 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacteria and fungi species . The compound’s ability to interfere with microbial cell function makes it a valuable candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that thiazole compounds can play a significant role in cancer treatment. They have been found to possess anticancer activities, potentially acting as chemotherapeutic agents . The mechanism often involves the disruption of cell division and inducing apoptosis in cancer cells.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiazole derivatives make them promising for the treatment of chronic inflammatory diseases and pain management . Their ability to modulate inflammatory pathways can lead to the development of new drugs for conditions like arthritis.
Antidiabetic Potential
Thiazole derivatives have shown potential in managing diabetes by influencing blood glucose levels and improving insulin sensitivity . This application is particularly important given the rising prevalence of diabetes globally.
Neuroprotective Effects
Some thiazole compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s . They may help in protecting neuronal cells from damage and improving cognitive functions.
Antioxidant Properties
The antioxidant activity of thiazole derivatives is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes . This property could be harnessed in developing therapies to combat oxidative stress-related conditions.
Agricultural Applications
In agriculture, thiazole derivatives are used in the synthesis of agrochemicals due to their effectiveness in controlling pests and diseases . They can be formulated into pesticides and fungicides, contributing to crop protection and yield improvement.
Industrial Applications
Thiazole compounds find applications in the industrial sector as well, such as in the production of dyes, pigments, and rubber vulcanization agents . Their chemical properties make them suitable for various manufacturing processes.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a thiazole moiety have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division .
Pharmacokinetics
The compound’s predicted properties include a melting point of 176-178 °c, a boiling point of 3031±150 °C, and a density of 1341±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
The interaction with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and oxygen exposure may affect its stability.
properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIQVKVOIZQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |
CAS RN |
1315368-82-1 | |
Record name | 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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